molecular formula C18H15BrN2O4 B13368768 3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B13368768
M. Wt: 403.2 g/mol
InChI Key: BOBHERDODOVUMF-VMPITWQZSA-N
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Description

3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Mechanism of Action

The mechanism of action of 3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Biological Activity

3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and detailed research findings.

  • Molecular Formula : C16H15BrN2O3
  • Molecular Weight : 361.21 g/mol
  • CAS Number : 725253-26-9

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through in vitro studies. Key areas of focus include:

  • Antimicrobial Activity
    • Studies have shown that derivatives of the imidazo[1,2-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
    • The compound's ability to inhibit biofilm formation was also noted, with a superior percentage reduction compared to standard antibiotics like Ciprofloxacin .
  • Anticancer Potential
    • Research indicates that compounds with similar structural features may act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a target for anticancer drug development. Inhibition of NAMPT has been linked to reduced tumor growth and proliferation .
    • In vitro assays revealed that related compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective antiproliferative activity .

Case Study 1: Antimicrobial Efficacy

A study published in the ACS Omega journal evaluated various pyrazole derivatives, including those structurally related to our compound of interest. The results highlighted:

  • Inhibition Zones : Compounds displayed inhibition zones significantly larger than control groups.
  • Synergistic Effects : Some derivatives showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Activity

In a separate investigation focusing on NAMPT inhibitors:

  • Mechanism of Action : The study elucidated that the compound inhibited NADPH levels, destabilizing DHFR (dihydrofolate reductase) and consequently impairing cancer cell viability.
  • Cytotoxicity Assessment : The compound exhibited low hemolytic activity (<15% lysis), suggesting a favorable safety profile for further development .

Data Tables

Activity Type MIC (μg/mL) IC50 (μM) Biofilm Reduction (%)
Antimicrobial0.22 - 0.25N/ASignificant
Anticancer (NAMPT)N/A12.27 - 31.64N/A

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

(E)-3-[6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C18H15BrN2O4/c1-24-14-6-3-11(9-15(14)25-2)18-13(5-8-17(22)23)21-10-12(19)4-7-16(21)20-18/h3-10H,1-2H3,(H,22,23)/b8-5+

InChI Key

BOBHERDODOVUMF-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O)OC

Origin of Product

United States

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